3-Bromo-2-fluoro-6-iodoaniline
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Overview
Description
3-Bromo-2-fluoro-6-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, along with an amino group. It is a solid at ambient temperature and is used in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s worth noting that anilines and their derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromo, fluoro, and iodo substituents on the aniline ring can potentially influence these reactions.
Biochemical Pathways
Anilines and their derivatives can participate in a variety of biochemical reactions and pathways, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-iodoaniline . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: of an appropriate precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Halogenation: reactions to introduce bromine, fluorine, and iodine substituents at specific positions on the benzene ring.
Industrial Production Methods: Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve high yields and purity. These methods are optimized for large-scale production and involve stringent reaction conditions to ensure the desired substitution pattern on the aromatic ring .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-6-iodoaniline is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-4-fluoroaniline
- 3-Iodo-2-fluoroaniline
- 4-Bromo-2-fluoroaniline
Comparison: 3-Bromo-2-fluoro-6-iodoaniline is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMXXLOVVAXAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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